Cas no 36740-10-0 (4-oxo-4-(pyridin-3-yl)butanenitrile)

4-oxo-4-(pyridin-3-yl)butanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-oxo-4-pyridin-3-yl-butanenitrile
- 4-OXO-4-PYRIDIN-3-YLBUTANENITRILE
- 2-cyanoethyl 3-pyridyl ketone
- 3-Cyano-1-(3-pyridyl)-propan-1-one
- 4-oxo-4-(3-pyridinyl)butanenitrile
- 4-Oxo-4-(3-pyridyl)butannitril
- 4-Oxo-4-(3-pyridyl)butyronitril
- 4-Oxo-4-(pyridin-3-yl)butanenitrile
- 4-oxo-4-pyridin-3-yl-butyronitrile
- 4-oxo-4-pyridine-3-yl-butyronitrile
- DTXSID60307123
- NSC187782
- MFCD07841703
- Z155070388
- G21957
- NCGC00335983-01
- RKXWIKVGGKZDJY-UHFFFAOYSA-N
- SCHEMBL3932662
- AB01117635-03
- AKOS005199401
- 36740-10-0
- MFCD078481703
- EN300-23582
- NSC 187782
- NSC-187782
- 4-oxo-4-(pyridin-3-yl)butanenitrile
-
- MDL: MFCD07841703
- Inchi: InChI=1S/C9H8N2O/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4H2
- InChI Key: RKXWIKVGGKZDJY-UHFFFAOYSA-N
- SMILES: C1=CC(=CN=C1)C(=O)CCC#N
Computed Properties
- Exact Mass: 160.06400
- Monoisotopic Mass: 160.063663
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 53.8
Experimental Properties
- Density: 1.139
- Boiling Point: 370°C at 760 mmHg
- Flash Point: 177.5°C
- Refractive Index: 1.531
- PSA: 53.75000
- LogP: 1.56808
4-oxo-4-(pyridin-3-yl)butanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB424684-1 g |
4-Oxo-4-(pyridin-3-yl)butanenitrile |
36740-10-0 | 1g |
€396.00 | 2022-06-10 | ||
OTAVAchemicals | 1361083-100MG |
4-oxo-4-(pyridin-3-yl)butanenitrile |
36740-10-0 | 99% | 100MG |
$60 | 2023-06-26 | |
TRC | O991360-50mg |
4-oxo-4-(pyridin-3-yl)butanenitrile |
36740-10-0 | 50mg |
$ 95.00 | 2022-06-03 | ||
TRC | O991360-100mg |
4-oxo-4-(pyridin-3-yl)butanenitrile |
36740-10-0 | 100mg |
$ 160.00 | 2022-06-03 | ||
Enamine | EN300-23582-0.25g |
4-oxo-4-(pyridin-3-yl)butanenitrile |
36740-10-0 | 95.0% | 0.25g |
$50.0 | 2025-02-20 | |
Enamine | EN300-23582-0.1g |
4-oxo-4-(pyridin-3-yl)butanenitrile |
36740-10-0 | 95.0% | 0.1g |
$36.0 | 2025-02-20 | |
Enamine | EN300-23582-10.0g |
4-oxo-4-(pyridin-3-yl)butanenitrile |
36740-10-0 | 95.0% | 10.0g |
$631.0 | 2025-02-20 | |
abcr | AB424684-5g |
4-Oxo-4-(pyridin-3-yl)butanenitrile; . |
36740-10-0 | 5g |
€947.00 | 2024-08-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-277603-250mg |
4-oxo-4-pyridin-3-ylbutanenitrile, |
36740-10-0 | 250mg |
¥1188.00 | 2023-09-05 | ||
Enamine | EN300-23582-10g |
4-oxo-4-(pyridin-3-yl)butanenitrile |
36740-10-0 | 98% | 10g |
$1430.0 | 2023-09-15 |
4-oxo-4-(pyridin-3-yl)butanenitrile Related Literature
-
Davide Ravelli,Michele Zema,Mariella Mella,Maurizio Fagnoni,Angelo Albini Org. Biomol. Chem. 2010 8 4158
Additional information on 4-oxo-4-(pyridin-3-yl)butanenitrile
Recent Advances in the Study of 4-oxo-4-(pyridin-3-yl)butanenitrile (CAS: 36740-10-0) in Chemical Biology and Pharmaceutical Research
The compound 4-oxo-4-(pyridin-3-yl)butanenitrile (CAS: 36740-10-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This nitrile-containing pyridine derivative serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and anti-inflammatory pathways. Recent studies have elucidated its role as a precursor for novel therapeutic agents, with a focus on its structural modifications to enhance pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-oxo-4-(pyridin-3-yl)butanenitrile in the design of selective kinase inhibitors. Researchers utilized this compound as a scaffold to develop derivatives with improved binding affinity for specific tyrosine kinases implicated in cancer progression. The study highlighted the compound's ability to undergo facile functionalization at the nitrile and carbonyl groups, enabling the introduction of diverse pharmacophores. Computational docking studies further supported its potential as a versatile building block for targeted drug design.
In the realm of anti-inflammatory drug development, a recent patent application (WO2023056789) disclosed novel derivatives of 4-oxo-4-(pyridin-3-yl)butanenitrile with potent COX-2 inhibitory activity. The lead compounds exhibited superior selectivity profiles compared to existing NSAIDs, with reduced gastrointestinal toxicity in preclinical models. Structural-activity relationship (SAR) analysis revealed that modifications at the pyridine ring significantly influenced both potency and metabolic stability, providing valuable insights for future optimization efforts.
Analytical chemistry advancements have also contributed to improved characterization of 4-oxo-4-(pyridin-3-yl)butanenitrile. A 2024 publication in Analytical and Bioanalytical Chemistry described a novel LC-MS/MS method for the sensitive detection and quantification of this compound in complex biological matrices. This methodological breakthrough enables more accurate pharmacokinetic studies of its derivatives, addressing previous challenges in trace-level quantification. The developed protocol demonstrated excellent linearity (R² > 0.999) across a wide concentration range (1-1000 ng/mL), with applications in both preclinical and clinical research settings.
From a synthetic chemistry perspective, recent work has focused on developing greener synthetic routes for 4-oxo-4-(pyridin-3-yl)butanenitrile. A 2023 Green Chemistry article reported a microwave-assisted, solvent-free synthesis with 85% yield improvement over traditional methods. This sustainable approach not only reduces environmental impact but also enhances scalability for industrial production. The optimized conditions (150°C, 15 min, catalyst loading of 2 mol%) were successfully applied to kilogram-scale synthesis without compromising purity (>99.5% by HPLC).
Emerging research suggests potential applications of 4-oxo-4-(pyridin-3-yl)butanenitrile beyond small molecule therapeutics. A groundbreaking study in Nature Chemical Biology (2024) demonstrated its utility in PROTAC (proteolysis targeting chimera) design, where it served as a linker component connecting target-binding and E3 ligase-recruiting moieties. The resulting heterobifunctional molecules showed enhanced cellular permeability and proteasomal degradation efficiency, opening new avenues for targeted protein degradation strategies in drug-resistant cancers.
In conclusion, 4-oxo-4-(pyridin-3-yl)butanenitrile (CAS: 36740-10-0) continues to prove its value as a multifaceted chemical entity in pharmaceutical research. The compound's synthetic accessibility, structural versatility, and demonstrated biological activities position it as an important tool in contemporary drug discovery. Future research directions likely include further exploration of its applications in targeted therapies, the development of additional analytical methods for its detection, and continued optimization of sustainable production processes. These collective advances underscore the compound's growing importance in addressing current challenges in medicinal chemistry and chemical biology.
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